molecular formula C5H9ClN2O B12338128 2-(Chloromethyl)-1,3-diazinan-4-one

2-(Chloromethyl)-1,3-diazinan-4-one

Cat. No.: B12338128
M. Wt: 148.59 g/mol
InChI Key: UCPVTNBDPSSEFH-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-1,3-diazinan-4-one is a six-membered heterocyclic compound featuring a 1,3-diazinan-4-one core with a chloromethyl (-CH$_2$Cl) substituent at position 2. The diazinanone ring system contains two nitrogen atoms at positions 1 and 3 and a ketone group at position 3.

Properties

Molecular Formula

C5H9ClN2O

Molecular Weight

148.59 g/mol

IUPAC Name

2-(chloromethyl)-1,3-diazinan-4-one

InChI

InChI=1S/C5H9ClN2O/c6-3-4-7-2-1-5(9)8-4/h4,7H,1-3H2,(H,8,9)

InChI Key

UCPVTNBDPSSEFH-UHFFFAOYSA-N

Canonical SMILES

C1CNC(NC1=O)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-1,3-diazinan-4-one typically involves the reaction of a diazinane derivative with a chloromethylating agent. One common method is the reaction of 1,3-diazinan-4-one with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl group.

Industrial Production Methods

Industrial production of 2-(Chloromethyl)-1,3-diazinan-4-one may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-1,3-diazinan-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to form 2-(chloromethyl)-1,3-diazinan-4-one N-oxide using oxidizing agents like hydrogen peroxide.

    Reduction Reactions: Reduction of the compound can yield 2-(methyl)-1,3-diazinan-4-one using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as sodium hydroxide.

    Oxidation: Hydrogen peroxide or other peroxides under mild conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Substitution: Various substituted diazinan-4-one derivatives.

    Oxidation: 2-(Chloromethyl)-1,3-diazinan-4-one N-oxide.

    Reduction: 2-(Methyl)-1,3-diazinan-4-one.

Scientific Research Applications

2-(Chloromethyl)-1,3-diazinan-4-one has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers or coatings.

    Biological Studies: It is used in the study of enzyme inhibitors and other biologically active molecules.

    Industrial Chemistry: The compound is employed in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-1,3-diazinan-4-one involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,3-Diazinan-4-one Derivatives

The compound 5-(4-chlorobenzoyl)-6-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one (CAS 474005-43-1) shares the diazinanone core but differs in substituents (e.g., trifluoromethyl, chlorobenzoyl, and ethoxyphenyl groups). These modifications enhance steric bulk and electronic effects, likely increasing binding affinity in pharmaceutical targets.

Property 2-(Chloromethyl)-1,3-diazinan-4-one 5-(4-chlorobenzoyl)-...-1,3-diazinan-2-one
Core structure 1,3-diazinan-4-one 1,3-diazinan-2-one
Key substituents Chloromethyl at C2 Trifluoromethyl, chlorobenzoyl at C5/C6
Reactivity Alkylation potential Hydrogen bonding via hydroxyl groups
Applications Intermediate for synthesis Pharmaceutical candidate

Chloromethyl-Containing Epoxides: Epichlorohydrin

Epichlorohydrin (2-(chloromethyl)oxirane, CAS 106-89-8) is an epoxide with a chloromethyl group. While structurally distinct from diazinanones, its chloromethyl moiety enables crosslinking reactions, widely used in epoxy resin and glycerol production. Unlike 2-(Chloromethyl)-1,3-diazinan-4-one, epichlorohydrin’s strained epoxide ring increases its electrophilicity and toxicity, classifying it as a carcinogen and irritant .

Property 2-(Chloromethyl)-1,3-diazinan-4-one Epichlorohydrin
Core structure Diazinanone Epoxide
Reactivity Moderate alkylation High electrophilicity
Toxicity Likely moderate (chloromethyl) Carcinogenic, irritant
Applications Synthesis intermediate Resins, plastics, solvents

Chloromethyl-Substituted Heterocycles: 2-(Chloromethyl)-imidazo[1,2-a]pyridine

2-(Chloromethyl)-imidazo[1,2-a]pyridine (CAS 57892-76-9) is an aromatic heterocycle with a fused imidazole-pyridine ring. The chloromethyl group here may serve as a reactive handle for further functionalization in drug synthesis.

Property 2-(Chloromethyl)-1,3-diazinan-4-one 2-(Chloromethyl)-imidazo[1,2-a]pyridine
Core structure Non-aromatic heterocycle Aromatic heterocycle
Stability Moderate (ketone reactivity) High (aromatic conjugation)
Applications Alkylation reactions Drug intermediates, ligands

Bis(Chloromethyl)Ether (BCME)

Bis(Chloromethyl)Ether (ClCH$2$OCH$2$Cl) is a simple ether with two chloromethyl groups. Its high volatility and carcinogenicity (linked to lung cancer) contrast sharply with 2-(Chloromethyl)-1,3-diazinan-4-one, which is less volatile due to its larger, heterocyclic structure. BCME’s primary use is as a chemical intermediate, but its toxicity restricts industrial applications .

Property 2-(Chloromethyl)-1,3-diazinan-4-one Bis(Chloromethyl)Ether
Volatility Low (heterocyclic) High
Toxicity Likely moderate Severe carcinogen
Applications Specialized synthesis Restricted intermediate

Key Research Findings and Implications

  • Reactivity: The chloromethyl group in 2-(Chloromethyl)-1,3-diazinan-4-one enables alkylation, similar to epichlorohydrin, but its diazinanone core may stabilize intermediates during synthesis .
  • Pharmaceutical Potential: Diazinanone derivatives (e.g., CAS 474005-43-1) demonstrate the scaffold’s utility in drug design, suggesting analogous applications for the target compound .
  • Safety Profile : While less toxic than BCME, proper handling is essential due to the chloromethyl group’s reactivity .

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